molecular formula C14H9N3O3 B2801806 2-(4-Nitrophenoxy)quinoxaline CAS No. 154325-17-4

2-(4-Nitrophenoxy)quinoxaline

Cat. No.: B2801806
CAS No.: 154325-17-4
M. Wt: 267.244
InChI Key: RZNQBDUFQHFIRM-UHFFFAOYSA-N
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Description

2-(4-Nitrophenoxy)quinoxaline is an organic compound with the molecular formula C14H9N3O3. It is a derivative of quinoxaline, a fused heterocyclic system consisting of a benzene ring and a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenoxy)quinoxaline typically involves the condensation of 2-chloroquinoxaline with 4-nitrophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Nitrophenoxy)quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: 2-(4-Aminophenoxy)quinoxaline.

    Substitution: Various substituted quinoxalines depending on the nucleophile used.

    Oxidation: Quinoxaline N-oxides.

Scientific Research Applications

2-(4-Nitrophenoxy)quinoxaline has several scientific research applications:

Comparison with Similar Compounds

    Quinoxaline: The parent compound, which lacks the nitrophenoxy group.

    2-(4-Aminophenoxy)quinoxaline: A reduced form of 2-(4-Nitrophenoxy)quinoxaline.

    Quinoxaline N-oxides: Oxidized derivatives of quinoxaline.

Comparison: this compound is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties. Compared to quinoxaline, it has enhanced reactivity and potential for functionalization. The nitrophenoxy group also contributes to its biological activity, making it a promising candidate for drug development .

Properties

IUPAC Name

2-(4-nitrophenoxy)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3/c18-17(19)10-5-7-11(8-6-10)20-14-9-15-12-3-1-2-4-13(12)16-14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNQBDUFQHFIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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